
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is an organic compound with the molecular formula C₁₂H₂₁N It is characterized by a cyclohexylidene group attached to a but-2-en-1-amine structure, with two methyl groups bonded to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine typically involves the reaction of cyclohexanone with N,N-dimethylbut-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclohexylidene group. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as distillation or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylbut-2-en-1-amine: A structurally related compound with similar reactivity but lacking the cyclohexylidene group.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine, but differs in the overall structure and properties.
Uniqueness
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine is unique due to the presence of both the cyclohexylidene and N,N-dimethylbut-2-en-1-amine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
93039-14-6 |
|---|---|
Formule moléculaire |
C12H21N |
Poids moléculaire |
179.30 g/mol |
Nom IUPAC |
4-cyclohexylidene-N,N-dimethylbut-2-en-1-amine |
InChI |
InChI=1S/C12H21N/c1-13(2)11-7-6-10-12-8-4-3-5-9-12/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
PLQCMSUKDLKBJF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC=CC=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


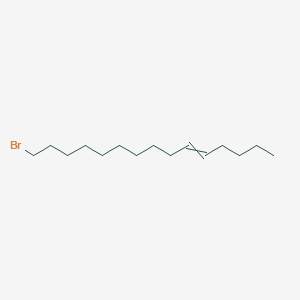
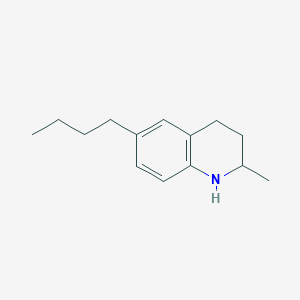
![([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone](/img/structure/B14366902.png)
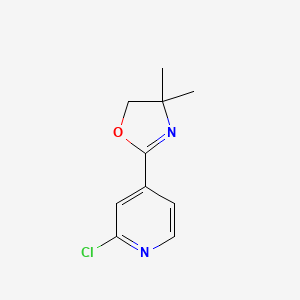
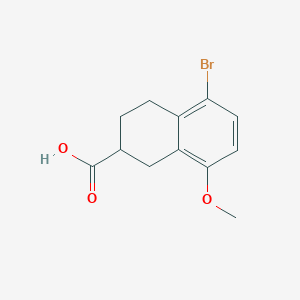
![2-[Dibromo(phenyl)methyl]benzonitrile](/img/structure/B14366914.png)
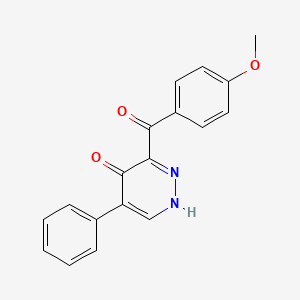
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)
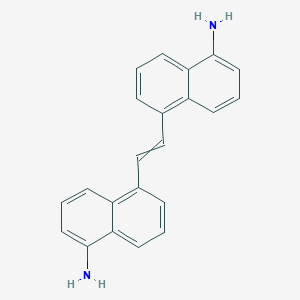

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)

![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
